![molecular formula C11H15NO4 B8008131 ethyl2-carbamoyl-2-[(1E)-2-oxocyclohexylidene]acetate](/img/structure/B8008131.png)
ethyl2-carbamoyl-2-[(1E)-2-oxocyclohexylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-carbamoyl-2-[(1E)-2-oxocyclohexylidene]acetate is an organic compound with a complex structure that includes a carbamoyl group, an oxocyclohexylidene moiety, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-carbamoyl-2-[(1E)-2-oxocyclohexylidene]acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyclohexanone in the presence of a base, followed by the introduction of a carbamoyl group through a reaction with an appropriate amine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl2-carbamoyl-2-[(1E)-2-oxocyclohexylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxocyclohexylidene moiety to a cyclohexyl group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce cyclohexyl derivatives.
科学的研究の応用
Ethyl2-carbamoyl-2-[(1E)-2-oxocyclohexylidene]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which ethyl2-carbamoyl-2-[(1E)-2-oxocyclohexylidene]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamoyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. The oxocyclohexylidene moiety may interact with hydrophobic pockets in proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the carbamoyl and oxocyclohexylidene groups.
Cyclohexanone: A ketone that shares the cyclohexyl structure but lacks the ester and carbamoyl functionalities.
Carbamoyl chloride: Contains the carbamoyl group but is more reactive and less stable.
Uniqueness
Ethyl2-carbamoyl-2-[(1E)-2-oxocyclohexylidene]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
ethyl (2E)-3-amino-3-oxo-2-(2-oxocyclohexylidene)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)9(10(12)14)7-5-3-4-6-8(7)13/h2-6H2,1H3,(H2,12,14)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJJUYORUKWODQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCC1=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCCC1=O)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
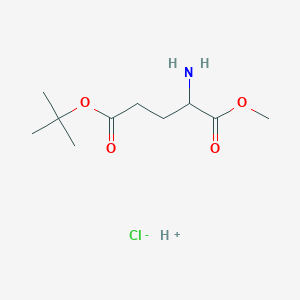
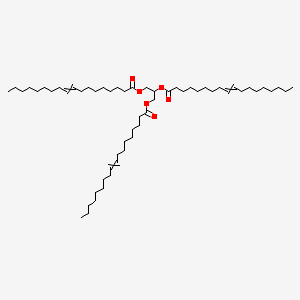
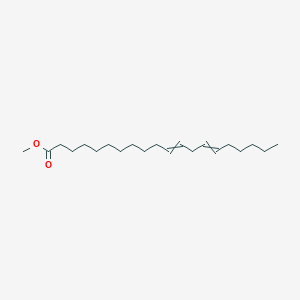
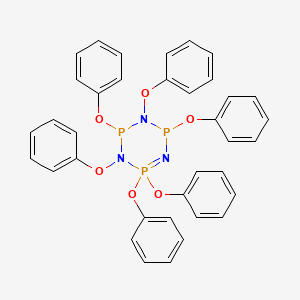

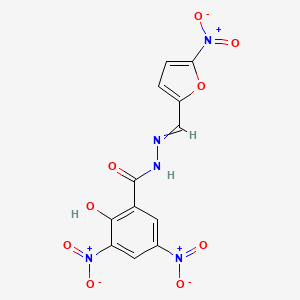
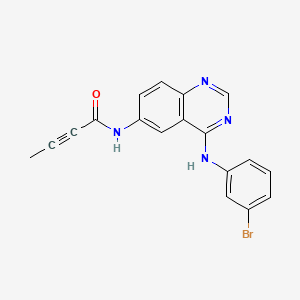
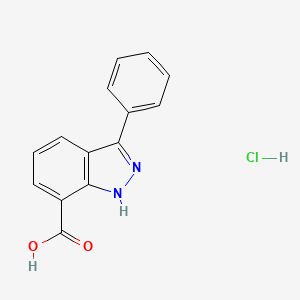
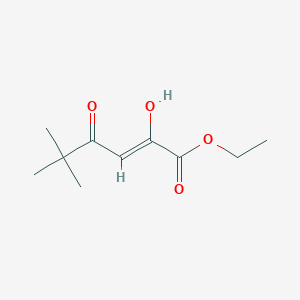
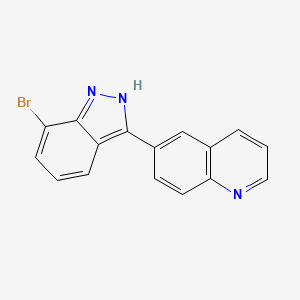
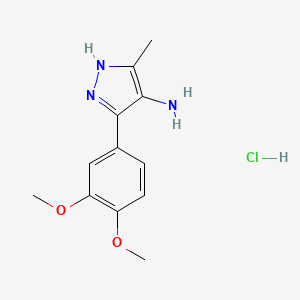
![1'-[(4-chlorophenyl)methyl]-7,8-dimethoxyspiro[3H-chromene-2,4'-piperidine]-4-one;oxalic acid](/img/structure/B8008144.png)
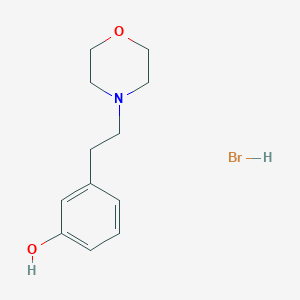
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B8008153.png)
